N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide
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Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, including those with antiulcer, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer properties . The combination of benzimidazole with other heterocyclic moieties can provide new approaches to designing drug-like molecules .
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some benzimidazole derivatives inhibit the proliferation of certain cell lines , which could be one of the modes of action of this compound.
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Some benzimidazole derivatives have been reported to inhibit the proliferation of certain cell lines , which could be one of the effects of this compound.
Preparation Methods
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide typically involves the reaction of 2-aminobenzimidazole with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane or chloroform under reflux conditions . The product is then purified by recrystallization from ethanol or another suitable solvent .
Chemical Reactions Analysis
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide has several scientific research applications:
Comparison with Similar Compounds
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide can be compared with other benzimidazole derivatives, such as:
N-(1H-1,3-benzodiazol-2-yl)benzamide: Similar structure but lacks the bromine atom, which may affect its reactivity and biological activity.
N-(1,3-benzothiazol-2-yl)arylamides: These compounds have a benzothiazole nucleus instead of a benzimidazole nucleus and may exhibit different biological activities.
4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylamine: This compound has a different substitution pattern on the benzimidazole ring, which can influence its chemical and biological properties.
This compound is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activities.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-14-7-5-6-13(12-14)20(25)24-16-9-2-1-8-15(16)19-22-17-10-3-4-11-18(17)23-19/h1-12H,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGROXILPMWLDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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